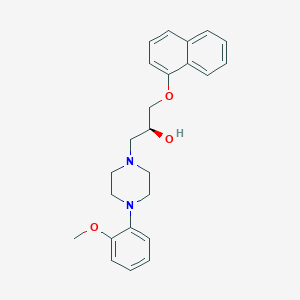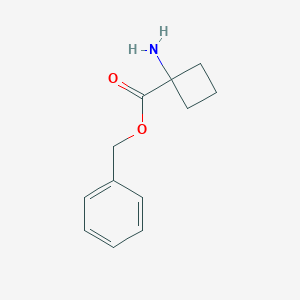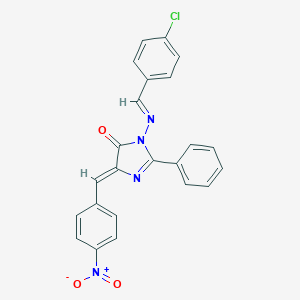
1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, also known as CLP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This molecule has unique properties that make it an ideal candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is not fully understood. However, it is believed that 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one induces apoptosis in cancer cells by activating the caspase pathway. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory properties. In agriculture, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is believed to work by disrupting the nervous system of pests, leading to their death.
Efectos Bioquímicos Y Fisiológicos
1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one induces apoptosis by activating the caspase pathway. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory properties. In agriculture, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one disrupts the nervous system of pests, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its relatively simple synthesis process, making it easy to produce in a laboratory setting. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one also has various potential applications in medicine, agriculture, and materials science. However, one limitation of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its limited solubility in water, making it difficult to administer in vivo. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one also has limited stability in solution, making it difficult to store for long periods.
Direcciones Futuras
There are various future directions for the study of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one. In medicine, further studies are needed to determine the efficacy of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one as a potential anti-cancer agent. Studies are also needed to determine the safety of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one for use in humans. In agriculture, further studies are needed to determine the effectiveness of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one as a pesticide and plant growth promoter. In materials science, further studies are needed to explore the unique properties of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one and its potential applications in the development of new materials.
Métodos De Síntesis
The synthesis of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves the reaction of p-chlorobenzaldehyde and p-nitrobenzaldehyde with 2-phenyl-2-imidazoline-5-one in the presence of a base catalyst. The reaction yields the desired product 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to have anti-cancer properties. It has been found to induce apoptosis in cancer cells, leading to their death. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In agriculture, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been studied for its potential use as a pesticide. It has been found to be effective against various pests, including insects and fungi. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to have plant growth-promoting properties, making it a potential candidate for enhancing crop yields.
In materials science, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been studied for its potential use in the development of new materials. It has been found to have unique properties such as fluorescence and photochromism, making it a potential candidate for the development of new materials with novel properties.
Propiedades
Número CAS |
126245-04-3 |
|---|---|
Nombre del producto |
1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one |
Fórmula molecular |
C23H15ClN4O3 |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
(5Z)-3-[(E)-(4-chlorophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15ClN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14-,25-15+ |
Clave InChI |
QURRNAFCOGRBGG-JPCQLYNOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Cl |
Sinónimos |
4H-Imidazol-4-one, 3,5-dihydro-3-(((4-chlorophenyl)methylene)amino)-5- ((4-nitrophenyl)methylene)-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



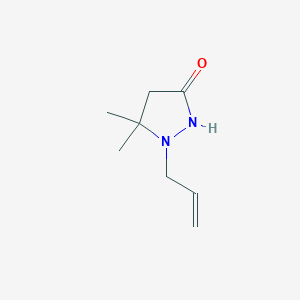
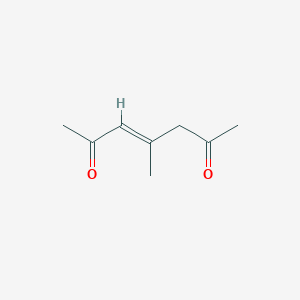
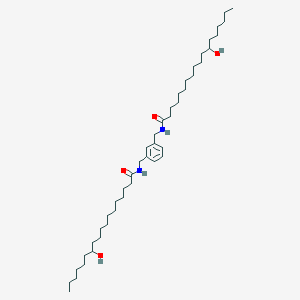
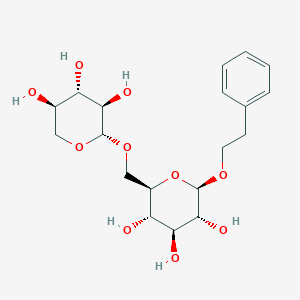
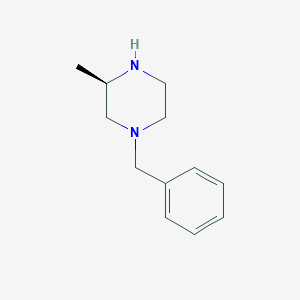
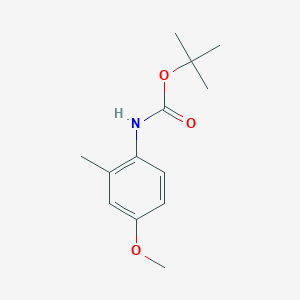
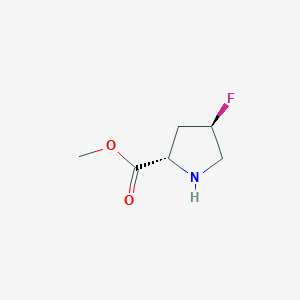
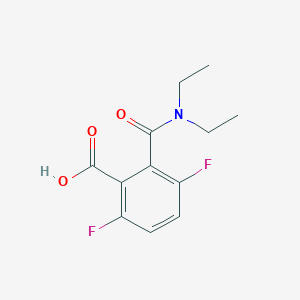
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
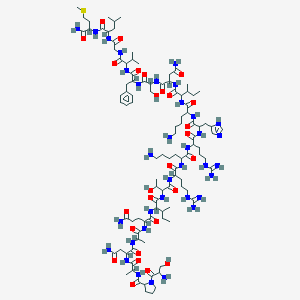
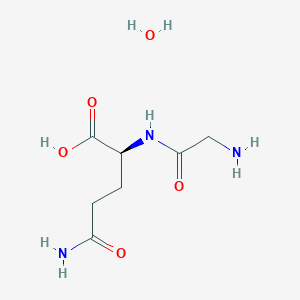
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
